Boiling Point: Allyl Pentyl Sulfide Requires Higher Distillation Energy than Lower Homologs
Allyl pentyl sulfide exhibits a boiling point of 187.3 °C at 760 mmHg, which is substantially higher than those of its closest alkyl homologs, such as allyl methyl sulfide (92 °C) and allyl ethyl sulfide (120 °C) [1][2]. This difference translates into distinct volatility profiles that affect headspace concentration, flavor release kinetics, and distillation energy requirements in industrial processing [3].
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 187.3 °C |
| Comparator Or Baseline | Allyl methyl sulfide: 92 °C; Allyl ethyl sulfide: 120 °C |
| Quantified Difference | ΔTb = +95.3 °C (vs. allyl methyl); ΔTb = +67.3 °C (vs. allyl ethyl) |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Why This Matters
This property directly influences the selection of distillation equipment, energy consumption, and the ability to separate the compound from volatile impurities during purification, making it a critical specification for bulk procurement and process design.
- [1] PubChem. (n.d.). Allyl methyl sulfide (CAS 10152-76-8). National Center for Biotechnology Information. View Source
- [2] PubChem. (n.d.). Allyl ethyl sulfide (CAS 592-88-1). National Center for Biotechnology Information. View Source
- [3] Burdock, G. A. (2016). Fenaroli's Handbook of Flavor Ingredients (6th ed.). CRC Press. View Source
